(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid

Description

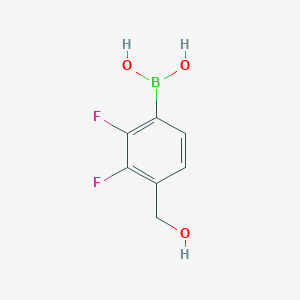

(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid (CAS: 1315281-32-3; molecular formula: C₇H₇BF₂O₃) is a fluorinated arylboronic acid derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the para position relative to the boronic acid group and two fluorine atoms at the ortho and meta positions on the aromatic ring.

The synthesis of structurally related compounds, such as 2,3-difluoro-4-hydroxybenzene boronic acid, involves multi-step processes including hydroxyl protection, lithiation-borylation, and deprotection, achieving total yields of ~63% . The hydroxymethyl group in the target compound may enhance solubility compared to alkoxy-substituted analogs, though this requires experimental validation.

Properties

IUPAC Name |

[2,3-difluoro-4-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,11-13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISWKAIUDZCVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)CO)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Lithiation and Boronation

A common and reliable method to prepare hydroxyphenylboronic acids involves halogen-lithium exchange followed by reaction with borate esters and subsequent acidification. This method can be adapted for fluorinated phenyl rings:

- Step 1: Starting from a 2,3-difluoro-4-bromomethylphenyl derivative or a related halogenated intermediate, treatment with n-butyllithium or sec-butyllithium at low temperature generates the aryllithium species via lithium-halogen exchange.

- Step 2: The aryllithium intermediate is reacted with a boron electrophile such as trimethyl borate or triisopropyl borate.

- Step 3: Acidic work-up (acidolysis) converts the boronate intermediate to the boronic acid.

This approach is supported by analogous syntheses of hydroxyphenylboronic acids where 2- or 3-bromophenol derivatives are lithiated and then reacted with borate esters, yielding boronic acids in moderate to good yields (~58-60%).

Protection and Deprotection Strategies

To preserve sensitive groups such as the hydroxymethyl moiety during lithiation and boronation, protecting groups may be employed:

- The hydroxyl group can be protected as a methoxymethyl (MOM) ether or as a tetrahydropyranyl (THP) ether before lithiation.

- After boronation, the protecting group is removed under acidic conditions to regenerate the free hydroxymethyl group.

This strategy is adapted from methods used for hydroxyphenylboronic acid synthesis, ensuring functional group compatibility during organolithium reactions.

Solid-Phase Synthesis Adaptation

Recent literature describes the use of solid-phase synthesis to prepare fluorinated phenylboronic acid derivatives, such as 2,3-difluoro-4-formylphenylboronic acid, which can be further transformed to hydroxymethyl derivatives through reduction or other functional group manipulations. This method involves:

- Immobilization of a fluorinated phenylboronic acid precursor on a resin.

- Sequential chemical transformations on the solid support.

- Cleavage to release the desired boronic acid derivative.

This approach offers advantages in purification and yield improvement, facilitating the preparation of fluorinated boronic acids with functional groups like hydroxymethyl.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation-Boronation | 2,3-Difluoro-4-bromomethylbenzene | n-Butyllithium, Trimethyl borate | Low temp (-78°C), acid work-up | ~58-60 | Requires protection of hydroxyl group if present |

| Protection-Deprotection | Protected 2,3-difluoro-4-hydroxymethylbenzene | n-Butyllithium, Triisopropyl borate | Low temp, acid deprotection | Moderate | Protects hydroxymethyl during lithiation |

| Solid-Phase Synthesis | 2,3-Difluoro-4-formylphenylboronic acid resin | Resin-bound intermediate | Standard solid-phase protocols | Higher | Streamlined synthesis, improved yield |

Research Findings and Considerations

- The presence of fluorine atoms increases the acidity of the boronate moiety, which can affect reaction conditions and stability of intermediates.

- The hydroxymethyl group provides a handle for further functionalization or conjugation, making the boronic acid derivative versatile in medicinal chemistry and material science.

- Handling and storage of fluorinated boronic acids require attention to safety due to potential irritant properties and sensitivity to moisture.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 2,3-Difluoro-4-(carboxymethyl)phenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Boronic acids, including (2,3-difluoro-4-(hydroxymethyl)phenyl)boronic acid, have been investigated for their potential in cancer therapy. They function as proteasome inhibitors and have shown promise in treating multiple myeloma and other malignancies. The compound's ability to modulate protein interactions is critical in this context. For instance, studies have demonstrated that derivatives of boronic acids can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms .

Insulin Stabilization

Research has indicated that boronic acids can interact with insulin, potentially stabilizing its conformation and enhancing its therapeutic efficacy. A theoretical model developed to study these interactions suggested that specific boronic acid derivatives could improve the binding affinity to insulin, thereby offering new avenues for diabetes treatment . The binding energy calculations showed that certain derivatives provided a more stable conformation compared to traditional insulin formulations.

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

One of the primary applications of this compound is as a reagent in the Suzuki-Miyaura coupling reaction. This reaction is vital for forming carbon-carbon bonds and is widely used in synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The compound's unique electronic properties due to the fluorine substituents enhance its reactivity and selectivity in these coupling reactions .

Biochemical Sensors

Sensor Development

Boronic acids have been utilized in developing sensors for glucose monitoring and other biochemical applications. The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for creating sensors that can detect changes in glucose levels through fluorescence or electrochemical signals. This compound's structural characteristics may improve the sensitivity and specificity of such sensors .

Material Science

Polymer Chemistry

In material science, boronic acids are used to synthesize polymers with specific functionalities. This compound can act as a cross-linking agent or a building block for creating advanced materials with tailored properties for applications in drug delivery systems or smart materials that respond to environmental stimuli .

Case Studies

Mechanism of Action

The mechanism of action of (2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution : The 2,3-difluoro pattern is conserved in many analogs, contributing to electron-withdrawing effects that stabilize the boronic acid group and enhance enzyme binding .

- Hydroxymethyl vs. Alkoxy Groups : The hydroxymethyl group in the target compound may improve aqueous solubility compared to propoxy or ethoxy analogs, which are more lipophilic .

Enzyme Inhibition and Reactivity

- β-Lactamase Inhibition : Boronic acids with aromatic substituents (e.g., phenyl, benzothiophene) inhibit β-lactamases by forming reversible covalent adducts with catalytic serine residues. The hydroxymethyl group in (2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid could modulate this interaction by introducing steric or electronic effects distinct from methoxy or ethoxy analogs .

- Protease Inhibition : Bifunctional boronic acids (e.g., compounds with two boronic acid groups) show enhanced inhibition of viral proteases like SARS-CoV-2 M<sup>pro</sup>. The hydroxymethyl group in the target compound may allow for additional hydrogen bonding, though this remains untested .

Oxidation and Stability

- Oxidation Rates: Boronic esters derived from diols (e.g., pinacol, neopentyl glycol) exhibit variable oxidation rates under H₂O₂.

Antiproliferative Activity

- Cell Viability Effects : Hydroxynaphthyl and phenanthrenyl boronic acids demonstrate potent antiproliferative effects (IC₅₀: ~0.2 µM) in cancer models. The hydroxymethyl group in the target compound could influence similar activity, though solubility challenges (as seen in pyren-1-yl boronic acid) may limit efficacy .

Biological Activity

(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This compound, characterized by its boronic acid moiety and difluorinated aromatic structure, exhibits significant biological activity, particularly as an enzyme inhibitor and a potential scaffold for drug development.

- Molecular Formula : C₇H₇BF₂O₃

- Molecular Weight : 187.94 g/mol

- Structure : Contains a boron atom bonded to a phenyl group with two fluorine atoms at the 2 and 3 positions and a hydroxymethyl group at the 4 position.

The unique arrangement of fluorine atoms and the hydroxymethyl group enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis and a candidate for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes through reversible covalent bonding with diol-containing active sites. This property allows it to inhibit serine proteases, which are implicated in various diseases including cancer and Alzheimer's disease. The mechanism involves the formation of stable complexes with target enzymes, thereby modulating their activity.

Enzyme Inhibition

Research indicates that derivatives of this compound can effectively inhibit enzymes such as serine proteases. These enzymes play crucial roles in numerous biological processes, including protein digestion and cell signaling. The inhibition of these enzymes can lead to therapeutic effects in conditions such as:

- Cancer : By inhibiting proteases involved in tumor progression.

- Neurodegenerative Diseases : Targeting proteases linked to the pathology of diseases like Alzheimer's.

Case Studies

-

Inhibition of Serine Proteases :

- A study demonstrated that this compound effectively inhibited specific serine proteases involved in cancer metastasis. The compound showed a dose-dependent inhibition pattern with IC50 values indicating its potency as an inhibitor.

-

Drug Development Applications :

- Researchers are exploring the use of this compound as a scaffold for developing new therapeutics targeting enzymes with diol-containing binding sites. The compound's ability to form reversible covalent bonds enhances its potential in drug design.

Applications in Material Science

Beyond its biological implications, this compound is being investigated for applications in material science. Its boronic acid functionality facilitates self-assembly and cross-linking with other molecules, making it suitable for creating functional materials such as sensors and drug delivery systems.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3,5-Difluoro-4-(hydroxymethyl)phenyl)boronic acid | C₇H₇BF₂O₃ | Different fluorine positioning; similar reactivity |

| (2,6-Difluoro-4-(hydroxymethyl)phenyl)boronic acid | C₇H₇BF₂O₃ | Unique substitution pattern; potential biological activity |

| (2-Fluoro-4-(hydroxymethyl)phenyl)boronic acid | C₇H₈BF₂O₃ | Fewer fluorine substituents; different reactivity profile |

The comparative analysis highlights how the specific arrangement of functional groups influences the compound's reactivity and biological activity.

Q & A

Q. What synthetic methodologies are effective for preparing (2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid?

The compound is typically synthesized via multi-step protocols involving boronic ester formation and subsequent functionalization. For example, in a patent application, tert-butyl-protected intermediates are deprotected using HCl/dioxane, followed by azeotropic drying with toluene to isolate the boronic acid derivative. Purification via HPLC with a YMC-Actus Triart C18 column (MeCN/water + 0.1% formic acid) ensures high purity . LCMS (m/z 727 [M+H]⁺) and HPLC retention times (1.27–1.32 minutes under SMD-TFA05 conditions) are critical for characterization .

Q. How can researchers optimize purification of this boronic acid to minimize hydrolysis?

Hydrolysis of boronic acids is a common challenge. Reverse-phase HPLC with acidic mobile phases (e.g., 0.1% formic acid in MeCN/water) effectively separates the target compound from hydrolyzed byproducts. The use of tetrabutylammonium iodide as a phase-transfer catalyst during synthesis can also stabilize intermediates .

Q. What analytical techniques are most reliable for confirming structural integrity?

LCMS (for molecular weight confirmation) and HPLC (for purity assessment) are standard. For example, LCMS data showing m/z 727 [M+H]⁺ and retention time consistency across synthetic batches are critical . Additional NMR characterization (e.g., monitoring boronic ester ↔ free acid equilibrium) is recommended for dynamic stability studies .

Advanced Research Questions

Q. How does the hydroxymethyl group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The hydroxymethyl group introduces steric and electronic effects that modulate transmetalation efficiency. In spirocyclic compound synthesis, this group facilitates regioselective coupling with aryl halides, as seen in the formation of 5,6-diazaspiro[3.5]non-8-ene derivatives under palladium catalysis. Optimizing reaction temperature (e.g., 80°C in DMF) and base choice (e.g., N-ethyl-N-isopropylpropan-2-amine) enhances yields .

Q. What experimental strategies can assess oxidative stability under biologically relevant conditions?

Oxidation studies using hydrogen peroxide (1.2 equiv.) and monitoring via ¹H NMR can quantify stability. For example, boronic esters with hydroxymethyl substituents exhibit half-lives (t₁/₂) ranging from 5–27 minutes under oxidative conditions, depending on diol affinity and steric hindrance. Competitive assays with alizarin red S help rank diol-boronic acid binding affinities, which correlate with oxidative resistance .

Q. How can structural modifications improve stability for in vitro biological assays?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) or optimizing diol partners (e.g., pinacol vs. neopentyl glycol) alters hydrolysis and oxidation rates. For instance, pinacol boronic esters show higher oxidative stability (t₁/₂ = 10 minutes) compared to free boronic acids (t₁/₂ = 22 minutes) due to reduced equilibrium hydrolysis .

Q. What role does the hydroxymethyl group play in pH-dependent solubility for drug delivery applications?

The hydroxymethyl group enhances aqueous solubility at physiological pH, enabling its use in stimuli-responsive hydrogels. In boronic acid-glucose complexes, this group facilitates reversible interactions with polyols, making it suitable for glucose-sensitive drug release systems. Stability in aqueous buffers (pH 7.4) should be validated via UV-Vis or fluorescence quenching assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.